Unique Scaffold Positioning within the Cbl-b Inhibitor Patent Estate
The compound's core structure—a benzyl carbamate linked to a 4-formyl-1,2,3-triazole via a propan-2-yl spacer—is specifically enumerated as a key intermediate in the Nurix Therapeutics patent family covering substituted benzyl-triazole compounds for Cbl-b inhibition. Unlike the final drug candidate NX-1607 (Cbl-b-IN-3, IC50 < 1 nM) which operates via an intramolecular glue mechanism, this compound provides the precise aldehyde handle required for reductive amination steps in structure-activity relationship campaigns, a feature absent in the tert-butyl analogue (CAS 2097996-89-7) and the shorter linker homolog (CAS 2097965-23-4) [1][2].
| Evidence Dimension | Patent-protected pharmacophore relevance |
|---|---|
| Target Compound Data | Specifically designed intermediate for Cbl-b inhibitor synthesis |
| Comparator Or Baseline | Generic triazole carbamates; NX-1607 (final drug candidate) |
| Quantified Difference | Not applicable; qualitative patent positioning |
| Conditions | Patent analysis of US 11,401,267 B2 and co-crystal structure (PDB 9FQH) |
Why This Matters
Procurement of this specific intermediate ensures alignment with the patented Cbl-b inhibitor pharmacophore, preventing the integration of irrelevant off-patent scaffolds into IP-sensitive drug discovery workflows.
- [1] Bence, N. F., Cohen, F., Cummins, T., Shunatona, H., Weiss, D., et al. (2020). Substituted benzyl-triazole compounds for Cbl-b inhibition, and further uses thereof. US Patent 11,401,267 B2. Assigned to Nurix Therapeutics, Inc. View Source
- [2] Quinn, T. R., Giblin, K. A., Thomson, C., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. (PDB ID: 9FQH). View Source
